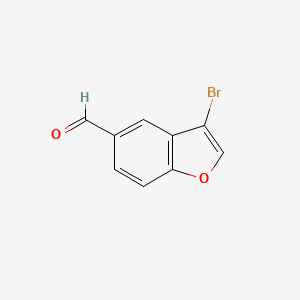
3-溴代苯并呋喃-5-甲醛
描述
3-Bromo-benzofuran-5-carbaldehyde is a brominated derivative of benzofuran, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 3-position and a formyl group at the 5-position on the benzofuran ring
Synthetic Routes and Reaction Conditions:
Bromination of Benzofuran: The synthesis of 3-Bromo-benzofuran-5-carbaldehyde typically begins with the bromination of benzofuran. This can be achieved by treating benzofuran with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions.
Formylation Reaction: The brominated benzofuran is then subjected to a formylation reaction to introduce the formyl group at the 5-position. This can be done using reagents like formyl chloride (CHClO) or formic acid (HCOOH) in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 3-Bromo-benzofuran-5-carbaldehyde may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: 3-Bromo-benzofuran-5-carbaldehyde can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, resulting in 3-Bromo-benzofuran-5-methanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-benzofuran-5-carboxylic acid
Reduction: 3-Bromo-benzofuran-5-methanol
Substitution: 3-Hydroxy-benzofuran-5-carbaldehyde, 3-Amino-benzofuran-5-carbaldehyde
科学研究应用
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-Bromo-benzofuran-5-carbaldehyde is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 22504 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that 3-Bromo-benzofuran-5-carbaldehyde may have similar effects.
Action Environment
The suzuki–miyaura coupling reaction, which is used to synthesize benzofuran derivatives, is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of environmental conditions.
生化分析
Biochemical Properties
3-Bromo-benzofuran-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including 3-Bromo-benzofuran-5-carbaldehyde, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of 3-Bromo-benzofuran-5-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including 3-Bromo-benzofuran-5-carbaldehyde, have demonstrated anticancer activity against human ovarian cancer cell lines . This compound’s ability to modulate gene expression and cellular metabolism underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-Bromo-benzofuran-5-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins can alter their activity, resulting in downstream effects on cellular processes . Understanding these molecular mechanisms is crucial for developing targeted therapies and elucidating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 3-Bromo-benzofuran-5-carbaldehyde vary with different dosages in animal models. Studies have shown that benzofuran derivatives can exhibit threshold effects, with low doses potentially providing therapeutic benefits and high doses leading to toxic or adverse effects . Understanding the dosage effects of 3-Bromo-benzofuran-5-carbaldehyde is crucial for determining its safety and efficacy in preclinical and clinical studies.
Metabolic Pathways
3-Bromo-benzofuran-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its biochemical properties and potential therapeutic applications
Transport and Distribution
The transport and distribution of 3-Bromo-benzofuran-5-carbaldehyde within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
3-Bromo-benzofuran-5-carbaldehyde’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
相似化合物的比较
3-Bromo-benzofuran-5-carbaldehyde is similar to other brominated benzofurans and benzofuran derivatives, such as 2-Bromo-benzofuran-5-carbaldehyde and 4-Bromo-benzofuran-5-carbaldehyde. its unique substitution pattern at the 3- and 5-positions gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
属性
IUPAC Name |
3-bromo-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQOMNPTXJBYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726783 | |
| Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578028-25-8 | |
| Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)

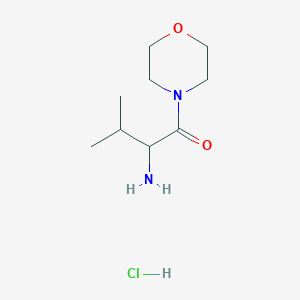
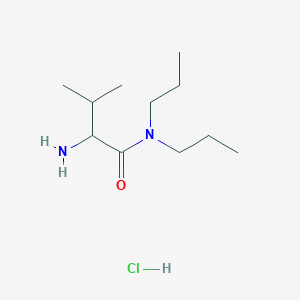
![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)

![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)
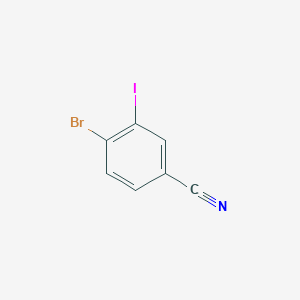
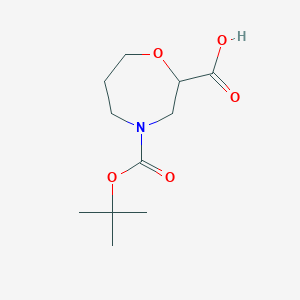
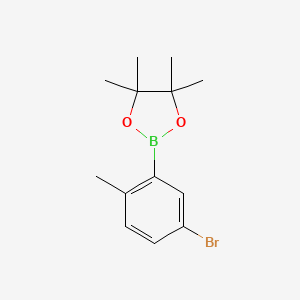
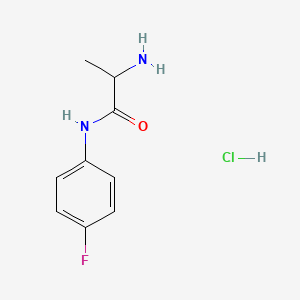
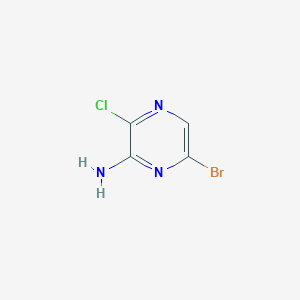
![(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1528905.png)
